molecular formula C13H17NO5S B3047366 Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 138232-44-7

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3047366
CAS No.: 138232-44-7
M. Wt: 299.34 g/mol
InChI Key: LNRBIPMUYLVQFG-UHFFFAOYSA-N
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Description

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.35 g/mol . It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .

Scientific Research Applications

Chemistry: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable compound in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to its specific reactivity and the presence of the methylsulfonyl group, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

benzyl 3-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBIPMUYLVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561638
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138232-44-7
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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